
3,4-Dimethoxythiophene-2-sulfonyl chloride
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Overview
Description
3,4-Dimethoxythiophene-2-sulfonyl chloride is an organic compound with the molecular formula C6H7ClO4S2 and a molecular weight of 242.7 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two methoxy groups at the 3 and 4 positions and a sulfonyl chloride group at the 2 position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxythiophene-2-sulfonyl chloride typically involves the sulfonylation of 3,4-dimethoxythiophene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:
Temperature: The reaction is conducted at low temperatures to control the reactivity of chlorosulfonic acid.
Solvent: An inert solvent such as dichloromethane (CH2Cl2) is often used to dissolve the reactants and facilitate the reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxythiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation.
Thiols: Formed by reduction.
Scientific Research Applications
Chemistry
3,4-Dimethoxythiophene-2-sulfonyl chloride serves as a crucial building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to form sulfonamides. These properties enable researchers to create compounds with enhanced biological activity .
Biology
In biological research, this compound is used to modify biomolecules such as proteins and peptides. Such modifications help elucidate structural and functional relationships within biological systems. The sulfonyl chloride functionality facilitates reactions with amino groups in proteins, allowing for targeted modifications that can alter biological activity .
Medicine
As an intermediate in drug synthesis, this compound is involved in developing therapeutics targeting various diseases. Its derivatives have shown potential antibacterial and antifungal activities, making it a candidate for further pharmaceutical exploration .
Materials Science
In materials science, this compound is employed in producing functionalized polymers and dyes. Its unique electronic properties allow it to be incorporated into conductive polymers used in electronic devices and sensors .
Case Studies
Case Study 1: Electrochemical Sensors
A study developed an electrochemical sensor using poly(3,4-dimethoxythiophene) composites for dopamine detection. The sensor demonstrated high sensitivity and selectivity due to the incorporation of thiophene derivatives, highlighting the importance of such compounds in sensor technology .
Case Study 2: Drug Development
Research into sulfonamide derivatives derived from this compound revealed their potential as antibacterial agents. The study involved synthesizing various derivatives and testing their efficacy against bacterial strains, showing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of 3,4-Dimethoxythiophene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxythiophene: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
2-Thiophenesulfonyl Chloride: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
3,4-Dimethoxythiophene-2-sulfonamide: A derivative formed by the reaction of 3,4-Dimethoxythiophene-2-sulfonyl chloride with amines.
Uniqueness
This compound is unique due to the presence of both methoxy groups and a sulfonyl chloride group on the thiophene ring. This combination of functional groups imparts distinct reactivity and electronic properties, making it a valuable intermediate in organic synthesis and various scientific applications.
Biological Activity
3,4-Dimethoxythiophene-2-sulfonyl chloride is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with two methoxy groups and a sulfonyl chloride functional group. The compound has a chemical formula of C6H7ClO2S2 and a molecular weight of approximately 210.7 g/mol. While specific biological activity data for this compound is limited, its structural similarities to other biologically active thiophene derivatives suggest potential applications in pharmaceuticals and materials science.
The synthesis of this compound can be achieved through various methods, including the reaction of thiophene derivatives with chlorosulfonic acid or through direct sulfonation reactions. The sulfonyl chloride group enhances the compound's reactivity, making it a valuable intermediate in the synthesis of sulfonamides and other biologically active compounds.
Biological Activity Overview
Although direct studies on the biological activity of this compound are sparse, analogs and related compounds exhibit significant biological properties:
- Antibacterial Activity : Thiophene derivatives are known for their antibacterial effects. The presence of the sulfonyl chloride group may enhance these properties by facilitating interactions with bacterial targets.
- Antifungal Properties : Similar compounds have shown antifungal activity, indicating potential therapeutic applications against fungal infections.
- Catalytic Properties : Interaction studies suggest that this compound can form complexes with metal ions, potentially leading to enhanced catalytic activity in various chemical reactions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,4-Dimethylthiophene-2-sulfonyl chloride | Dimethyl substitutions on thiophene | Known for its use in pharmaceutical applications |
3-Methoxybenzenesulfonyl chloride | Aromatic ring with methoxy and sulfonyl | Less reactivity compared to thiophene derivatives |
5-Bromothiophene-2-sulfonic acid | Bromine substitution on thiophene | Used primarily in synthetic applications |
3,4-Dimethoxybenzenesulfonyl chloride | Aromatic ring with two methoxy groups | More stable than thiophene derivatives |
The presence of both methoxy groups and the sulfonyl chloride functional group in this compound contributes to its distinctive reactivity and potential applications compared to these similar compounds.
Properties
IUPAC Name |
3,4-dimethoxythiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4S2/c1-10-4-3-12-6(5(4)11-2)13(7,8)9/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPITDSJLRDRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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